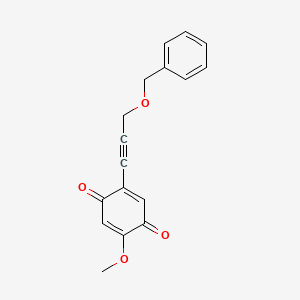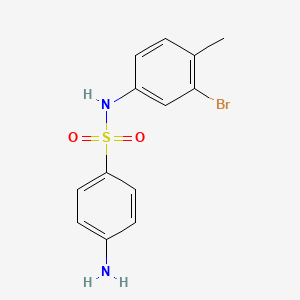
Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- typically involves the amidation reaction. The process begins with the preparation of the corresponding benzenesulfonyl chloride, which is then reacted with 3-bromo-4-methylaniline under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: It is used to study enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industrial Applications: The compound is used in the synthesis of other biologically active molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death . The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a bromo group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
Benzenesulfonamide, 4-amino-N-(3-bromo-4-methylphenyl)- is unique due to the presence of both a bromo and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development in medicinal chemistry.
Propriétés
Numéro CAS |
6938-95-0 |
|---|---|
Formule moléculaire |
C13H13BrN2O2S |
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
4-amino-N-(3-bromo-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-2-5-11(8-13(9)14)16-19(17,18)12-6-3-10(15)4-7-12/h2-8,16H,15H2,1H3 |
Clé InChI |
PLMVARWIHJXECT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


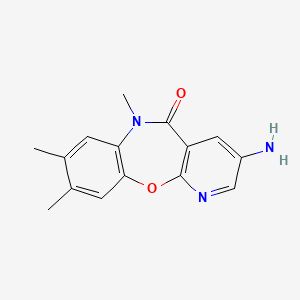
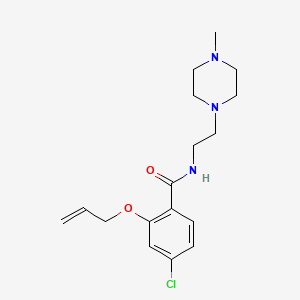
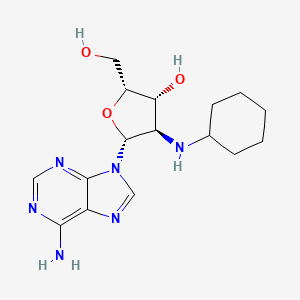
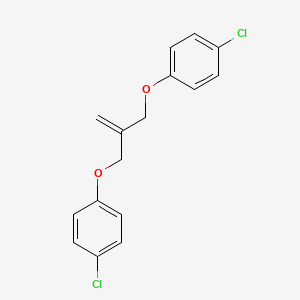
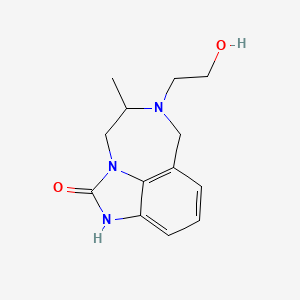

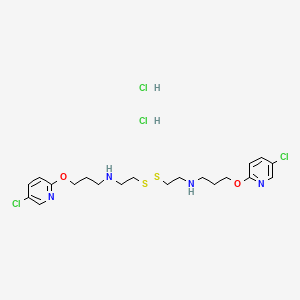
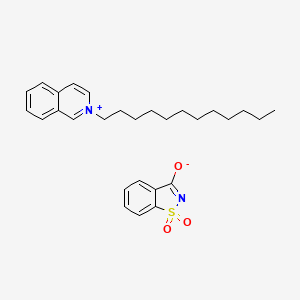


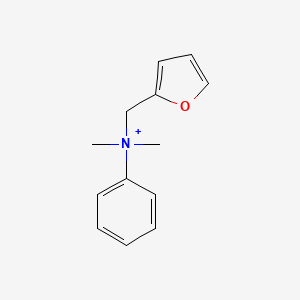
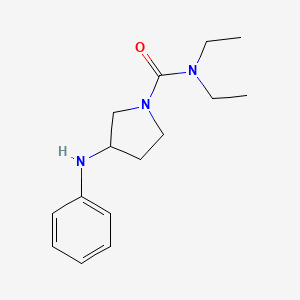
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
